2-chloro-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide
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Overview
Description
2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 3-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can bind to DNA and proteins, affecting their function and leading to antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
- E-2-chloro-N’-(1-(5-chloro-2-hydroxyphenyl)propylidene)benzohydrazide
- 5-chloro-2-methoxy-N’-((E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene)benzohydrazide .
Uniqueness
2-chloro-N’-[(E)-(3-chlorophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzohydrazide moiety, which imparts distinct chemical and biological properties. Its dual chlorophenyl groups enhance its reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C14H10Cl2N2O |
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Molecular Weight |
293.1 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(3-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-5-3-4-10(8-11)9-17-18-14(19)12-6-1-2-7-13(12)16/h1-9H,(H,18,19)/b17-9+ |
InChI Key |
GJZNVHWHYCAXHY-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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